molecular formula C14H11NNaO3S B038165 sodium 2-phenyl-1H-indole-5-sulfonate CAS No. 119205-39-9

sodium 2-phenyl-1H-indole-5-sulfonate

Cat. No.: B038165
CAS No.: 119205-39-9
M. Wt: 296.30 g/mol
InChI Key: OGUBOLKGBKSEPF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium 2-phenyl-1H-indole-5-sulfonate is a derivative of indole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are likely to be similar to those of other indole derivatives, which have been shown to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Mode of Action

It is known that indole derivatives interact with their targets through a variety of mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . The sulfonamide analogs of indole, referred to as sulfa medicines, have been shown to exhibit strong antimicrobial actions .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, they may inhibit the growth of bacteria, fungi, and parasites, modulate neuronal activity, regulate glucose metabolism, and even inhibit the growth of cancer cells .

Pharmacokinetics

It is known that indole derivatives generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s sulfonate group may enhance its water solubility, potentially improving its bioavailability .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . For example, it may inhibit the growth of microorganisms, modulate neuronal activity, regulate metabolic pathways, and even inhibit the growth of cancer cells .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and thus its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-phenyl-1H-indole-5-sulfonate can be synthesized through the reaction of 2-phenylindole with sodium sulfite in a suitable solvent . The reaction typically involves heating the mixture to facilitate the formation of the sulfonate group on the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phenyl-1H-indole-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced indole compounds, and substituted indole derivatives .

Comparison with Similar Compounds

Sodium 2-phenyl-1H-indole-5-sulfonate can be compared with other similar compounds, such as:

  • Sodium 2-phenylindole-3-sulfonate
  • Sodium 2-phenylindole-4-sulfonate
  • Sodium 2-phenylindole-6-sulfonate

These compounds share the indole and sulfonate functional groups but differ in the position of the sulfonate group on the indole ring. This positional difference can lead to variations in their chemical reactivity and biological activities .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

119205-39-9

Molecular Formula

C14H11NNaO3S

Molecular Weight

296.30 g/mol

IUPAC Name

sodium;2-phenyl-1H-indole-5-sulfonate

InChI

InChI=1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18);

InChI Key

OGUBOLKGBKSEPF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)O.[Na]

119205-39-9

Origin of Product

United States

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